methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate

Description

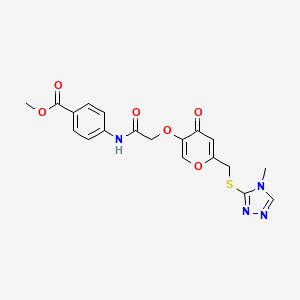

Methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a structurally complex molecule featuring three key components:

Methyl benzoate core: A 4-substituted benzoate ester, which enhances lipophilicity and influences metabolic stability .

Acetamido linker: Connects the benzoate to a pyranone ring via an ether bond, providing conformational flexibility.

Heterocyclic systems:

Properties

IUPAC Name |

methyl 4-[[2-[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl]oxyacetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O6S/c1-23-11-20-22-19(23)30-10-14-7-15(24)16(8-28-14)29-9-17(25)21-13-5-3-12(4-6-13)18(26)27-2/h3-8,11H,9-10H2,1-2H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGEWWWUBXHFBLJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)NC3=CC=C(C=C3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate is a complex organic compound that incorporates triazole and pyran moieties, which are known for their diverse biological activities. This article reviews the biological activity of this compound, including its synthesis, pharmacological potential, and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a methyl ester group linked to a benzoate moiety, a thioether derived from a triazole ring, and a pyranone structure. The synthesis typically involves multi-step reactions starting from simpler precursors. For instance, the triazole derivative can be synthesized via cyclization reactions involving hydrazine derivatives and various electrophiles .

Table 1: Key Structural Components

| Component | Structure/Description |

|---|---|

| Triazole | A five-membered ring containing three nitrogen atoms |

| Pyranone | A six-membered ring with one oxygen atom |

| Benzoate | An aromatic ester group |

| Thioether | Sulfur-containing functional group |

2.1 Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial properties. For instance, compounds containing the triazole moiety have been shown to inhibit various bacterial strains effectively. In vitro studies demonstrated that this compound displayed notable activity against both Gram-positive and Gram-negative bacteria .

2.2 Antiviral Activity

The antiviral potential of similar triazole compounds has been explored extensively. For example, certain derivatives have shown efficacy against HIV strains in cell cultures. The mechanism often involves inhibition of viral replication processes .

2.3 Anticancer Properties

The compound's anticancer activity has also been investigated. In studies focusing on various cancer cell lines (e.g., lung carcinoma and kidney fibroblast), the compound exhibited significant cytotoxic effects, surpassing some conventional chemotherapeutic agents . The structure–activity relationship (SAR) studies suggest that modifications on the triazole and pyran rings can enhance anticancer activity.

Case Study: Anticancer Efficacy

In a recent study, this compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Notes |

|---|---|---|

| H157 (Lung) | 12.5 | Significant growth inhibition |

| BHK21 (Kidney) | 15.0 | Induced apoptosis in cells |

The biological activity of methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yloxy)acetamido)benzoate is thought to involve multiple mechanisms:

- Enzyme Inhibition : Compounds with similar structures have been reported to inhibit enzymes like acetylcholinesterase and alkaline phosphatase, which are crucial in various metabolic pathways .

- Cell Cycle Disruption : The compound may interfere with the cell cycle of cancer cells, leading to apoptosis through intrinsic pathways.

4.

Methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yloxy)acetamido)benzoate is a promising candidate for further research due to its multifaceted biological activities, particularly in antimicrobial and anticancer domains. Ongoing studies are essential to elucidate its full potential and mechanisms of action.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a 4-methyl-4H-1,2,4-triazole moiety, which is known for its biological activities, including antimicrobial and antifungal properties. The synthesis of this compound typically involves multi-step reactions that include the formation of triazole derivatives through cyclization processes. The initial steps often involve the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the triazole ring .

Key Synthetic Steps:

- Formation of Triazole Ring : The reaction of hydrazine with substituted carbonyl compounds.

- Functional Group Modifications : Introducing various functional groups such as thioether and ester functionalities to enhance bioactivity.

- Final Coupling Reactions : Combining the triazole derivative with other moieties to produce the final compound.

Antimicrobial Activity

Research indicates that derivatives of triazoles exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate demonstrate effectiveness against various bacterial strains and fungi .

Case Studies:

- Antifungal Properties : Compounds containing triazole rings have been reported to inhibit fungal growth effectively. For example, derivatives were tested against Candida species and exhibited promising results .

- Bacterial Inhibition : Similar triazole derivatives have shown activity against Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Agricultural Applications

The compound's structure suggests potential use as a fungicide or pesticide due to its biological activity against plant pathogens. Research into sulfur-containing triazoles has indicated their efficacy in protecting crops from fungal infections .

Example Applications:

- Crop Protection : Field trials have indicated that triazole-based compounds can reduce the incidence of fungal diseases in crops such as wheat and barley.

- Growth Regulation : Some studies suggest that these compounds may also act as growth regulators in plants, promoting healthier growth patterns .

Pharmacological Insights

The pharmacological profile of methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yloxy)acetamido)benzoate includes potential anti-cancer properties attributed to its ability to interact with specific cellular pathways. Research on related compounds has shown that they can induce apoptosis in cancer cells through various mechanisms .

Notable Findings:

- Cytotoxicity Against Cancer Cell Lines : Studies have demonstrated that triazole derivatives can selectively target cancer cells while sparing normal cells.

- Mechanism of Action : Investigations into the molecular mechanisms reveal that these compounds may inhibit key enzymes involved in tumor proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzoate Esters with Heterocyclic Substituents ()

Compounds such as I-6230 (ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) and I-6373 (ethyl 4-(4-(3-methylisoxazol-5-yl)phenethylthio)benzoate) share the benzoate ester framework but differ in substituents:

Triazole-Thioether Derivatives ()

Compounds like 2-((5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids highlight the importance of triazole-thioether motifs in pharmacological activity. Key distinctions:

Complex Heterocyclic Systems ()

The compound 4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-[2-(2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl]-piperidinium nitrate shares a pyrido-pyrimidinone ring but differs in core structure:

Research Findings and Implications

Structural Activity Relationships (SAR)

- Triazole-Thioether Motif : Critical for bioactivity, as seen in derivatives, likely due to sulfur’s nucleophilic reactivity and triazole’s hydrogen-bonding capacity .

- Pyranone vs. Other Heterocycles: The 4-oxo group in pyranone may improve solubility compared to pyridazine/isoxazole systems, which are more hydrophobic .

- Ester Choice : Methyl esters (target) balance lipophilicity and metabolic stability better than ethyl esters () but may require prodrug optimization .

Hypothesized Pharmacological Profile

- Target Binding: The triazole-thioether and pyranone could synergistically interact with enzymes or receptors requiring polar and nonpolar interactions.

Data Table: Structural and Functional Comparison

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl 4-(2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamido)benzoate, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving condensation, nucleophilic substitution, and esterification. For example, refluxing intermediates like substituted benzaldehydes with triazole derivatives in absolute ethanol and glacial acetic acid (4–6 hours) under reduced pressure is a common approach . Optimization includes adjusting stoichiometric ratios (e.g., 1:1 molar ratios of reactants), solvent purity (absolute ethanol), and reaction time to minimize byproducts. Column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data be interpreted?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming substituent positions and functional groups. For instance, the methyl ester group typically resonates at δ ~3.8–4.0 ppm (1H) and δ ~52 ppm (13C). The 4H-pyran-4-one moiety shows distinct carbonyl signals at δ ~170–175 ppm (13C) .

- Mass Spectrometry (ESI+) : Validates molecular weight (e.g., [M+H]+ peaks matching theoretical values). Discrepancies >0.5 Da suggest isotopic impurities or fragmentation .

- IR Spectroscopy : Confirms C=O stretches (~1650–1750 cm⁻¹) and S-C/N-H bonds (~2500–3300 cm⁻¹) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- Methodological Answer : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, inhalation exposure). Use fume hoods for synthesis steps, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse affected areas with water for ≥15 minutes and consult a physician immediately. Store in sealed containers away from ignition sources .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Contradictions (e.g., unexpected splitting in NMR or missing MS fragments) often arise from stereochemical impurities or solvent interactions. Strategies include:

- 2D NMR (COSY, HSQC) : Maps proton-carbon correlations to confirm connectivity .

- X-ray Crystallography : Resolves ambiguities in stereochemistry by providing definitive bond angles and spatial arrangements .

- Computational DFT Modeling : Predicts NMR/IR spectra for comparison with experimental data (software: Gaussian, ORCA) .

Q. What methodologies are recommended for studying the compound’s reactivity in heterocyclic substitution reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via HPLC or TLC at varying temperatures (25–80°C) to determine activation energy.

- Substituent Screening : Test nucleophiles (e.g., amines, thiols) under controlled pH (e.g., buffered solutions) to assess regioselectivity .

- Isolation of Intermediates : Use quenching (e.g., ice baths) and rapid purification to trap transient species .

Q. How can process control and simulation improve the scalability of synthesis?

- Methodological Answer :

- Process Simulation (Aspen Plus/ChemCAD) : Models heat transfer, solvent recovery, and mass balance to optimize large-scale reactions .

- In-line Analytics (PAT tools) : Implement Raman spectroscopy or FTIR for real-time monitoring of reaction endpoints .

- Membrane Separation : Reduces purification time by replacing column chromatography with nanofiltration for molecular weight-based separation .

Q. What strategies address low yields in the final esterification step?

- Methodological Answer :

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or enzymes (lipases) to enhance acyl transfer efficiency.

- Solvent Optimization : Replace polar aprotic solvents (DMF) with ionic liquids to stabilize transition states .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield by 10–15% .

Theoretical and Analytical Framework

Q. How can researchers link experimental findings to theoretical frameworks in medicinal chemistry?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Correlate substituent effects (e.g., 4-methyl-4H-1,2,4-triazole) with biological activity using QSAR models (software: Schrödinger, MOE) .

- Docking Studies : Simulate interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize synthetic targets .

- Meta-Analysis : Compare data with structurally analogous compounds (e.g., pyran-4-one derivatives) to identify conserved reactivity patterns .

Data Contradiction and Reproducibility

Q. How should discrepancies between computational predictions and experimental results be addressed?

- Methodological Answer :

- Parameter Calibration : Adjust computational models (e.g., solvent dielectric constant in DFT) to better reflect experimental conditions .

- Error Analysis : Quantify uncertainties in spectral data (e.g., ±0.1 ppm for NMR) and model confidence intervals .

- Collaborative Validation : Reproduce results across labs using standardized protocols (e.g., identical solvent batches, NMR referencing) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.